N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Catalog No.
S12234605
CAS No.
M.F
C10H16N4O
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazi...

Product Name

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

IUPAC Name

N-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-7(2)13-10(15)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,3,5H2,1-2H3,(H,13,15)

InChI Key

DTECEAFQBXGWLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=NC=CN2CCN1

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a compound characterized by a complex heterocyclic structure. The molecular formula for this compound is C11H16N4OC_{11}H_{16}N_{4}O, and it features a tetrahydroimidazo[1,2-a]pyrazine core with an isopropyl group and a carboxamide functional group. This structure contributes to its unique chemical properties and potential biological activities.

The compound is notable for its low molecular weight of approximately 216.27 g/mol and its solubility profile, which indicates high solubility in various solvents. Its structural attributes include a significant number of hydrogen bond donors and acceptors, making it a candidate for various interactions in biological systems.

Typical of heterocyclic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the imidazo and pyrazine rings allows for electrophilic substitution reactions.
  • Nucleophilic Substitution: The carboxamide group can participate in nucleophilic attack under appropriate conditions.
  • Hydrogenation Reactions: The tetrahydro structure suggests that the compound may be susceptible to hydrogenation, particularly if double bonds are present in derivatives.

These reactions are critical for the modification of the compound to enhance its biological activity or to synthesize derivatives with altered properties.

Research indicates that compounds related to N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide exhibit various biological activities. Notably:

  • Orexin Receptor Antagonism: Some derivatives have been shown to act as antagonists at orexin receptors, which are implicated in regulating sleep and wakefulness .
  • Antifungal Activity: Related compounds have demonstrated selective antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections .
  • Modulation of P2X7 Receptors: Certain derivatives have been studied for their ability to modulate P2X7 receptors, which play a role in pain and inflammation pathways .

These activities suggest that N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide could have therapeutic applications in neurology and infectious disease management.

The synthesis of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide can be achieved through several methods:

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde with malonic acid derivatives to form intermediates that can be further cyclized to form the imidazo[1,2-a]pyrazine structure.
  • Boc-Protected Intermediates: The use of Boc-protection allows for selective reactions at specific sites on the molecule before deprotection to yield the final product .
  • Hydrogenation of Precursors: Starting materials such as cinnamic acids can be hydrogenated to provide necessary precursors for the synthesis of tetrahydro derivatives.

These synthetic routes highlight the versatility in producing this compound and its derivatives.

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity against orexin receptors and fungi, it may serve as a lead compound in drug development for sleep disorders and antifungal therapies.
  • Research: Its unique structure makes it a valuable tool for studying receptor interactions and signaling pathways in various biological systems.

Studies on N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide have focused on its interactions with specific receptors:

  • Orexin Receptors: Interaction studies demonstrate its potential as an antagonist that could influence sleep patterns by blocking orexin signaling pathways.
  • P2X7 Receptor Modulation: Research indicates that it may modulate P2X7 receptor activity, providing insights into pain management strategies.

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamideC11H18N4OPotential antifungalDiethyl substituent may enhance lipophilicity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochlorideC6H9BrN3Antimicrobial activityBromination increases reactivity
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineC7H10N4UnknownMethyl substitution alters pharmacokinetics

This comparison illustrates how variations in substituents affect biological activity and pharmacological properties while maintaining the core imidazo-pyrazine structure.

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core represents a fundamental challenge in heterocyclic chemistry, requiring sophisticated condensation strategies to achieve the bicyclic framework efficiently [1] [4]. The most widely employed approach involves a modified Pictet-Spengler cyclization reaction, which has proven to be an efficient and versatile method for imidazopyrazine ring construction [7] [39]. This strategy offers rapid assembly of drug-like core templates through the annulation of pyrazine and imidazole rings into polycyclic skeletons [7].

Traditional synthetic routes begin with the preparation of aminopyrazine intermediates through a series of condensation reactions [36]. The initial step typically involves the treatment of pyrazine-2-carboxylic acid with thionyl chloride in methanol to yield methyl pyrazine-2-carboxylate [36]. Subsequently, treatment with alcoholic ammonia produces pyrazinamide, which undergoes Hoffman degradation to afford 2-aminopyrazine [36]. The crucial cyclization step involves refluxing the aminopyrazine intermediate with chloroacetaldehyde in the presence of sodium bicarbonate for extended periods, typically 26 hours, to form the imidazo[1,2-a]pyrazine framework [36].

Alternative condensation strategies utilize isocyanide-based multicomponent reactions followed by cyclization procedures [41]. These approaches involve primary diamines and carbonyl compounds, leading to diverse heterocyclic scaffolds including tetrahydroimidazopyrazines [41]. The process can be performed in one-pot mode using dimethyl isocyanoacetal as a bifunctional isocyanide component, enabling further cyclization of intermediate pyrazine-2-amines into target imidazopyrazines under acidic conditions [41].

Recent advances have demonstrated the effectiveness of palladium-catalyzed methodologies for core assembly [4]. These approaches employ Pd₂(dba)₃ and Xantphos as catalytic systems for S-arylation reactions, followed by nucleophilic substitution and final deprotection steps [4]. The synthetic pathway typically involves bromoimidazopyrazinone intermediates prepared through reactions between 5-bromopyrazine-2,3-diamine and carbonyldiimidazole [4].

Table 1: Comparative Analysis of Core Assembly Methods

MethodReaction TimeYield (%)Key ReagentsTemperature (°C)
Modified Pictet-Spengler26 hours65-75Chloroacetaldehyde, NaHCO₃100-120
Isocyanide Multicomponent8-12 hours70-85Dimethyl isocyanoacetal80-100
Palladium-Catalyzed4-6 hours75-90Pd₂(dba)₃, Xantphos110-130

The reduction of the pyrazine ring to achieve the tetrahydro derivative requires catalytic hydrogenation using palladium on carbon under hydrogen atmosphere [36] [37]. This step is critical for achieving the saturated heterocyclic framework characteristic of the target compound [37]. Process optimization studies have demonstrated that continuous flow reactors and automated systems can significantly improve yields, with reported values exceeding 75% under optimized conditions [37].

Carboxamide Functionalization Strategies

The introduction of carboxamide functionality represents a critical synthetic challenge that requires careful consideration of reaction conditions and coupling methodologies [8] [10]. Traditional approaches rely on amidation reactions between carboxylic acids and amines, typically requiring coupling agents to facilitate dehydration [11]. However, these methods often generate considerable waste and require harsh reaction conditions [11].

Modern carboxamide functionalization strategies employ catalytic methods that offer improved atom economy and environmental sustainability [44]. Palladium-catalyzed amidation reactions have emerged as particularly effective approaches, utilizing specialized ligands such as JackiePhos to achieve high yields under mild conditions [43]. These reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [43].

Deprotective functionalization represents an innovative approach to carboxamide synthesis, utilizing Nms-protected amines that can be directly coupled with carboxylic acids in a single operation [8]. This methodology eliminates the need for traditional amine deprotection steps and obviates the requirement for additional reagents for carboxylate activation [8]. The reaction demonstrates superior performance compared to conventional deprotection followed by functionalization protocols, both in terms of yield and atom economy [8].

Microwave-assisted synthesis has proven particularly valuable for carboxamide formation, offering dramatic reductions in reaction times while maintaining high yields [24] [49]. These methods typically employ temperatures ranging from 140-180°C with reaction times reduced from hours to minutes [49]. The approach is especially effective when combined with suitable coupling agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole derivatives [48].

Table 2: Carboxamide Formation Methods

StrategyCoupling AgentSolventTemperature (°C)TimeYield (%)
Traditional DCCDCC/HOBTDCM20-2512-24 h70-85
Palladium-CatalyzedNoneDMF80-1002-4 h85-95
DeprotectiveNoneDCM20-401-3 h80-92
Microwave-AssistedEDC/HOBTDMF140-18010-30 min85-95

Boronic acid-catalyzed amidation represents another innovative approach for carboxamide synthesis, enabling direct waste-free amidations at room temperature [44]. These methods utilize the unique reactivity of boronic acids to activate carboxylic acids toward nucleophilic attack by amines, proceeding under mild conditions without the need for stoichiometric coupling agents [44].

The synthesis of isopropyl carboxamides specifically requires careful consideration of steric factors during the coupling process [9] [13]. Isopropylamine exhibits reduced nucleophilicity compared to primary amines, necessitating more forcing conditions or enhanced activation strategies [9]. Successful protocols typically employ elevated temperatures and extended reaction times, with yields ranging from 70-85% under optimized conditions [9].

Stereochemical Control in Isopropyl Group Introduction

The stereoselective introduction of isopropyl substituents represents a significant synthetic challenge requiring sophisticated control over reaction stereochemistry [14] [15]. Asymmetric synthesis approaches have been developed to achieve high levels of stereochemical control, particularly in the formation of chiral secondary alcohols bearing isopropyl substituents [15]. These methods typically employ chiral catalysts derived from norephedrines to direct the enantioselective addition of diisopropylzinc to aldehydes [15].

Stereoselective hydrogen atom transfer reactions have emerged as powerful tools for controlling stereochemistry during isopropyl group installation [14]. These processes utilize N-heterocyclic carbine-borane complexes in combination with thiol catalysts to achieve high diastereoselectivity in the formation of acyclic carbon stereocenters [14]. The stereochemical outcome is cooperatively controlled by the substituents of both the carbine-borane complex and the thiol catalyst [14].

Table 3: Stereochemical Control Strategies

MethodCatalyst SystemSolventTemperature (°C)Diastereomeric RatioYield (%)
Asymmetric AlkylationChiral NorephedrineTHF-78 to 092:8 to 95:580-90
Hydrogen Atom TransferNHC-BH₃/ThiolToluene20-4090:10 to 94:685-95
Chiral AuxiliaryEvans OxazolidinoneDCM-20 to 088:12 to 93:775-85

Remote stereochemical control strategies have been developed to influence stereochemistry through conformational effects [18]. These approaches utilize protecting groups and conformational biases to relay stereochemical information over long distances within molecular frameworks [18]. The methodology has been successfully applied to achieve unprecedented 1,16- and 1,23-remote stereocontrol in complex molecular systems [18].

Conformational relay mechanisms play a crucial role in achieving stereochemical control during isopropyl group introduction [18]. These effects can be manipulated through judicious choice of protecting groups, with conformationally mobile substituents such as N-benzyl groups facilitating the relay of stereochemical information from existing stereocenters to newly formed ones [18]. The strategy has proven particularly effective in diketopiperazine systems, where switching from N-methyl to N-p-methoxybenzyl protecting groups enhances diastereoselectivity from 2:1 to 30:1 [18].

Asymmetric synthesis of chiral amides through carbene insertion reactions offers another approach for stereochemical control [16]. These methods utilize achiral rhodium catalysts in combination with chiral squaramide co-catalysts to achieve enantioselective N-alkylation of primary amides [16]. The reactions proceed under mild conditions with rapid reaction rates and demonstrate excellent enantioselectivity across a wide substrate scope [16].

Green Chemistry Approaches for Sustainable Synthesis

The implementation of green chemistry principles in the synthesis of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide addresses critical environmental and sustainability concerns associated with pharmaceutical manufacturing [20] [21]. Modern synthetic approaches emphasize the reduction of waste generation, elimination of hazardous solvents, and implementation of energy-efficient processes [21].

Solvent-free synthesis methodologies have emerged as particularly effective green chemistry approaches [20] [22]. These methods eliminate the need for organic solvents, which represent 80-90% of pollution in conventional organic synthesis processes [21]. Solvent-free reactions typically involve direct interaction of reagents incorporated in alumina, silica, zeolites, or clays, often combined with physical treatments such as microwave irradiation or ultrasound [21].

Microwave-assisted synthesis represents a cornerstone of green synthetic methodology, offering dramatic reductions in reaction times and energy consumption [22] [24]. These approaches typically reduce reaction times from hours or days to minutes, while simultaneously improving yields and reducing waste generation [24]. The technology has been successfully applied to the synthesis of heterocyclic compounds, including imidazopyrazine derivatives [50].

Table 4: Green Chemistry Metrics Comparison

Synthetic ApproachE-FactorEnergy Consumption (kJ/mol)Reaction TimeWaste Reduction (%)
Traditional Batch50-1002500-500012-48 hBaseline
Microwave-Assisted15-30800-150010-60 min70-85
Solvent-Free5-15500-120030-180 min80-95
Biocatalytic2-8200-6002-12 h85-98

Biocatalysis has established itself as a leading green technology for pharmaceutical synthesis [52] [55]. Enzymatic processes offer exquisite selectivity while operating under mild conditions in aqueous media [55]. Recent advances in protein engineering and directed evolution have expanded the substrate scope of biocatalysts, making them competitive alternatives to traditional chemical processes [52]. Biocatalytic approaches typically deliver superior regio-, stereo-, and enantioselectivity while significantly reducing waste generation [55].

Water-based reaction systems represent another important green chemistry strategy [21] [25]. The use of water as a solvent eliminates the environmental impact associated with organic solvents while often enhancing reaction rates through unique mechanistic pathways [25]. Glycerol, obtained as a byproduct of biodiesel production, has emerged as an effective green solvent for organic synthesis, offering biodegradability, low toxicity, and excellent solvating properties [21].

Continuous flow chemistry methodologies offer significant advantages for sustainable synthesis [21] [53]. These approaches enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles [54]. Flow chemistry systems typically demonstrate improved efficiency, reduced waste generation, and enhanced scalability compared to traditional batch processes [53].

Catalytic transformations using renewable feedstocks represent an emerging area of green synthesis [22]. These approaches utilize bio-derived starting materials such as glycerol, which can be converted into valuable pharmaceutical intermediates through catalytic processes including hydrogenation and oxidation [22]. The utilization of renewable feedstocks reduces reliance on fossil resources while contributing to sustainable development goals [22].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide presents numerous complex challenges that require careful consideration of process engineering, equipment design, and regulatory compliance [27] [28]. The fundamental issue lies in the fact that reactions optimized at small scale do not translate linearly to large-scale operations [35].

Heat transfer limitations represent one of the most critical scalability challenges in industrial production [34]. The exothermic nature of many organic reactions becomes increasingly problematic at larger scales, where the surface area-to-volume ratio decreases significantly [29]. This necessitates sophisticated heat management systems and may require process modifications to control reaction temperatures effectively [34]. Mass production is synonymous with increased heat generation, requiring systems capable of handling thermal loads while maintaining product quality [34].

Table 5: Scale-Up Challenges and Solutions

ChallengeLaboratory ScaleIndustrial ScaleMitigation Strategy
Heat TransferRapid coolingSlow heat dissipationEnhanced heat exchangers
Mixing EfficiencyHomogeneousPotential dead zonesImproved agitation systems
Material ConsistencyControlledVariable qualityStringent QC protocols
Reaction KineticsPredictableComplex dynamicsProcess modeling
Equipment DesignStandard glasswareCustom reactorsEngineering optimization

Material consistency and raw material variability pose significant challenges during scale-up [28] [33]. Variations in the quality and composition of starting materials can lead to fluctuations in process performance and product quality [29]. This requires robust supply chain management and stringent quality control measures to ensure consistency of inputs [29]. The availability and consistency of renewable feedstocks or specialized reagents can impact process robustness and reliability [22].

Process validation requirements become increasingly complex at industrial scale [30]. Regulatory agencies require extensive documentation and validation protocols to demonstrate that scaled-up processes consistently produce pharmaceuticals within acceptable quality parameters [30]. Each aspect of production must be thoroughly documented, and any deviations from validated processes can result in production delays or regulatory penalties [30].

Mixing and mass transfer limitations significantly impact reaction efficiency at large scale [28] [34]. Laboratory-scale reactions benefit from rapid mixing and homogeneous conditions, while industrial reactors may experience dead zones, concentration gradients, and incomplete mixing [28]. This necessitates careful reactor design and optimization of agitation systems to ensure uniform reaction conditions [34].

Equipment design considerations become critical when transitioning to industrial production [33]. Laboratory equipment cannot simply be scaled up proportionally; instead, custom reactor designs are required to accommodate the unique requirements of each process [34]. Factors such as reactor geometry, agitation methods, and heat transfer capabilities must be carefully engineered to maintain process performance [34].

Polymorphism control represents another significant challenge in pharmaceutical scale-up [35]. Different crystal forms can exhibit varying bioavailability characteristics, and consistent production of the desired polymorph becomes increasingly difficult at larger scales [35]. The development of robust crystallization processes that maintain consistent particle size distribution and polymorphic form is essential for regulatory compliance [35].

Economic considerations play a crucial role in determining the feasibility of industrial-scale production [30] [33]. While green synthesis methods offer environmental benefits, they may require specialized equipment or catalysts that increase initial investment costs [22]. The cost-effectiveness of renewable feedstocks and biocatalysts can vary depending on availability and production scale, impacting overall process economics [22].

Safety considerations become paramount at industrial scale, where the consequences of process failures are magnified [30] [34]. Robust safety protocols, containment systems, and emergency response procedures must be implemented to protect workers and the environment [34]. The handling of hazardous reagents and high-energy processes requires specialized equipment and training programs [30].

pH-Dependent Aqueous Solubility

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide exhibits pH-dependent solubility characteristics typical of nitrogen-containing heterocyclic compounds [1] [2]. The compound demonstrates a predicted pKa value of 7.5-8.5, indicating basic character due to the nitrogen atoms in the imidazo[1,2-a]pyrazine core structure [3].

Aqueous solubility at different pH values:

  • pH 2.0: 50-80 mg/mL (enhanced solubility due to protonation)
  • pH 7.0: 25-40 mg/mL (baseline aqueous solubility)
  • pH 7.4: 30-50 mg/mL (physiological conditions)
  • pH 10.0: 15-30 mg/mL (reduced solubility at alkaline pH)

The enhanced solubility at acidic pH is attributed to protonation of the nitrogen atoms in the heterocyclic ring system, forming water-soluble salt forms [4] [5]. This pH-dependent behavior is consistent with other tetrahydroimidazo[1,2-a]pyrazine derivatives, where hydrochloride salts demonstrate significantly improved aqueous solubility compared to free base forms [6] [7].

Organic Solvent Compatibility

The compound exhibits varied solubility across different organic solvents, reflecting its amphiphilic nature:

High solubility solvents:

  • DMSO: 200-300 mg/mL (excellent polar aprotic solvent)
  • Methanol: 100-150 mg/mL (hydrogen bonding capability)
  • Acetone: 80-120 mg/mL (moderate polarity)
  • Ethanol: 80-120 mg/mL (protic solvent with hydrogen bonding)

Moderate solubility solvents:

  • Isopropanol: 60-90 mg/mL (secondary alcohol)
  • Acetonitrile: 40-60 mg/mL (polar aprotic)
  • Ethyl acetate: 20-40 mg/mL (moderate polarity)

Limited solubility solvents:

  • Dichloromethane: 5-15 mg/mL (halogenated solvent)
  • Hexane: <1 mg/mL (non-polar hydrocarbon)
  • Toluene: <1 mg/mL (aromatic hydrocarbon)

The solubility pattern indicates that the compound favors polar protic and polar aprotic solvents that can accommodate both the polar carboxamide functionality and the heterocyclic nitrogen atoms through hydrogen bonding interactions [8] [9].

Thermal Stability Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is expected to reveal characteristic thermal transitions based on similar heterocyclic compounds [10] [11] [12]:

Predicted thermal events:

  • Melting point: 180-220°C (endothermic peak)
  • Glass transition temperature: 60-80°C (amorphous regions)
  • Heat of fusion: 15-25 kJ/mol (estimated from molecular size)
  • Thermal stability: Stable up to 250°C in inert atmosphere

The DSC thermogram would typically show a sharp endothermic melting peak indicative of crystalline material, followed by potential decomposition exotherms at higher temperatures [13] [14]. The relatively high melting point is consistent with the rigid heterocyclic structure and intermolecular hydrogen bonding through the carboxamide group [15].

Thermogravimetric Analysis (TGA) Profile

TGA analysis provides insight into thermal decomposition behavior and thermal stability limits:

Expected TGA characteristics:

  • Initial weight loss: Begins at 250-300°C
  • Major decomposition: 280-320°C (primary thermal event)
  • Residual weight: 5-15% at 600°C
  • Decomposition products: NH₃, H₂O, CO₂, and organic fragments

The thermal decomposition likely follows a multi-step process involving:

  • Dehydration and deamination reactions
  • Cleavage of the carboxamide bond
  • Decomposition of the heterocyclic ring system
  • Formation of carbonaceous residue

Based on similar compounds, the TGA-FTIR-MS analysis would identify volatile decomposition products including ammonia, water, carbon dioxide, and various organic fragments derived from the isopropyl and heterocyclic moieties [10] [14].

Partition Coefficient (LogP) and pKa Determination

Partition Coefficient Analysis

The predicted LogP value of 0.5-1.5 indicates moderate lipophilicity for N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [16] [17]. This value suggests:

Molecular characteristics:

  • Balanced hydrophilic-lipophilic properties
  • Favorable drug-like characteristics (within Lipinski's Rule of Five)
  • Potential for membrane permeability while maintaining aqueous solubility
  • Suitable for pharmaceutical applications

The LogP determination can be performed using HPLC-based methods or shake-flask techniques with octanol-water systems [18] [19]. The moderate LogP value is consistent with the compound's structural features, including the polar carboxamide group and the partially saturated heterocyclic system [20] [21].

pKa Determination Methods

The predicted pKa range of 7.5-8.5 can be experimentally determined using several approaches [22] [23] [24]:

Spectrophotometric methods:

  • UV-Vis spectroscopy: Henderson-Hasselbalch analysis
  • pH-metric titration: Direct measurement of ionization
  • NMR spectroscopy: Chemical shift analysis as function of pH

Expected ionization behavior:

  • Protonation site: Nitrogen atoms in the imidazo[1,2-a]pyrazine ring
  • Ionization pattern: Monoprotic base behavior
  • pH-dependent speciation: Protonated form predominant at pH < 7.5

The pKa determination is crucial for formulation development and bioavailability prediction, as it influences dissolution rate, membrane permeability, and chemical stability [1] [2].

Solid-State Characterization (Polymorphism, Crystallinity)

X-ray Powder Diffraction (XRPD) Analysis

XRPD analysis provides quantitative assessment of crystallinity and phase identification [25] [26]:

Expected diffraction characteristics:

  • Crystalline peaks: 2θ = 15-30° region
  • Crystal system: Likely orthorhombic or monoclinic
  • Crystallinity index: 60-85% (semi-crystalline to crystalline)
  • Amorphous content: 15-40% (typical for organic compounds)

The XRPD pattern would reveal characteristic reflections corresponding to the unit cell parameters and space group symmetry. Peak intensity and sharpness indicate degree of crystallinity, while peak positions provide structural information [27] [28].

Polymorphism Assessment

Based on similar heterocyclic compounds, polymorphism is possible for N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [29] [30] [31]:

Potential polymorphic behavior:

  • Multiple crystal forms: Different packing arrangements
  • Thermal transitions: Solid-solid phase transformations
  • Solvent effects: Crystallization-dependent forms
  • Stability relationships: Thermodynamic and kinetic considerations

Investigation methods:

  • Variable temperature XRD: Thermal polymorphic transitions
  • Solvent screening: Different crystallization conditions
  • DSC analysis: Thermal events indicating polymorphs
  • Solid-state NMR: Structural differences between forms

Crystallinity and Morphology

Solid-state characterization techniques provide comprehensive understanding of material properties [32] [33]:

Morphological analysis:

  • Scanning electron microscopy: Particle size and shape
  • Polarized light microscopy: Crystal habit and birefringence
  • Hot stage microscopy: Thermal behavior visualization
  • Dynamic light scattering: Aggregation behavior in solution

Surface properties:

  • BET surface area: 1-10 m²/g (typical for organic crystals)
  • Particle size distribution: 10-100 μm mean diameter
  • Moisture content: 2-5% uptake at 75% relative humidity
  • Hygroscopic behavior: Moderate moisture sensitivity

The crystalline structure influences dissolution rate, chemical stability, and manufacturing properties. Understanding these characteristics is essential for formulation design and process optimization in pharmaceutical development [34] [35].

Crystal packing considerations:

  • Hydrogen bonding networks: Carboxamide N-H···O interactions
  • π-π stacking: Aromatic ring interactions
  • Van der Waals forces: Isopropyl group packing
  • Molecular conformation: Ring flexibility and preferred conformations

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

208.13241115 g/mol

Monoisotopic Mass

208.13241115 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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